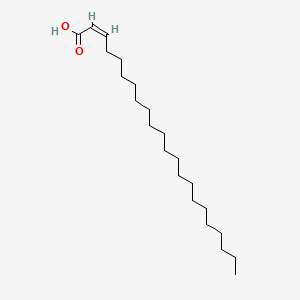

(Z)-Docosenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

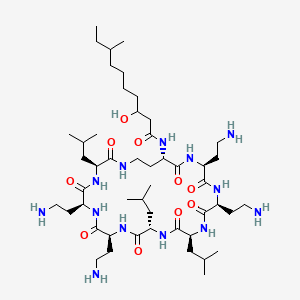

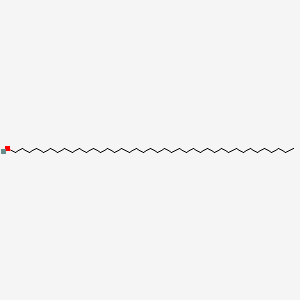

(Z)-Docosenoic acid, also known as erucic acid, is a monounsaturated omega-9 fatty acid with the chemical formula C22H42O2. It is characterized by a long carbon chain with a single double bond in the cis configuration, located at the 13th carbon from the carboxyl end. This compound is commonly found in various plant oils, particularly in mustard and rapeseed oils.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-Docosenoic acid can be synthesized through several methods. One common approach involves the hydrolysis of triglycerides found in oils rich in erucic acid, such as mustard or rapeseed oil. The hydrolysis process typically uses an alkaline catalyst, such as sodium hydroxide, under elevated temperatures to break down the triglycerides into free fatty acids, including this compound.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources. The oil is first extracted from seeds using mechanical pressing or solvent extraction. The extracted oil is then subjected to refining processes, including degumming, neutralization, bleaching, and deodorization, to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-Docosenoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form shorter-chain fatty acids and other oxidation products.

Reduction: Hydrogenation of this compound can convert it into saturated docosanoic acid.

Esterification: It reacts with alcohols to form esters, which are commonly used in the production of biodiesel.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Esterification: Acid catalysts such as sulfuric acid or enzymes like lipases.

Substitution: Halogenation using reagents like bromine or chlorine.

Major Products Formed

Oxidation: Shorter-chain fatty acids, aldehydes, and ketones.

Reduction: Saturated docosanoic acid.

Esterification: Fatty acid esters.

Substitution: Halogenated fatty acids.

Scientific Research Applications

Chemistry

(Z)-Docosenoic acid is used as a precursor in the synthesis of various chemical compounds, including surfactants, lubricants, and plasticizers. Its long carbon chain and unsaturation make it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its role in cell membrane structure and function. It is also used in the study of lipid metabolism and the effects of dietary fatty acids on health.

Medicine

This compound has been investigated for its potential therapeutic effects, including its role in reducing cholesterol levels and its anti-inflammatory properties. It is also studied for its potential use in treating metabolic disorders and certain types of cancer.

Industry

In the industrial sector, this compound is used in the production of biodegradable lubricants, cosmetics, and personal care products. Its esters are used as plasticizers in the manufacturing of polymers and resins.

Mechanism of Action

The mechanism of action of (Z)-Docosenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, affecting various cellular processes. In metabolic pathways, this compound is metabolized by beta-oxidation to produce energy.

Comparison with Similar Compounds

Similar Compounds

Oleic acid: Another monounsaturated omega-9 fatty acid with a shorter carbon chain (C18:1).

Linoleic acid: A polyunsaturated omega-6 fatty acid with two double bonds.

Arachidonic acid: A polyunsaturated omega-6 fatty acid with four double bonds.

Uniqueness

(Z)-Docosenoic acid is unique due to its long carbon chain and single cis double bond, which confer specific physical and chemical properties. Its high melting point and stability make it suitable for industrial applications, while its biological effects are distinct from shorter-chain fatty acids.

Properties

CAS No. |

28929-01-3 |

|---|---|

Molecular Formula |

C22H42O2 |

Molecular Weight |

338.6 g/mol |

IUPAC Name |

(Z)-docos-2-enoic acid |

InChI |

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h20-21H,2-19H2,1H3,(H,23,24)/b21-20- |

InChI Key |

ATNNLHXCRAAGJS-MRCUWXFGSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCC/C=C\C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC=CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)

![[[(Aminocarbonyl)amino]carbonyl]oxamide](/img/structure/B15177478.png)